molecular formula C6H5NO3 B2621832 (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E CAS No. 28418-38-4

(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E

Cat. No.: B2621832
CAS No.: 28418-38-4
M. Wt: 139.11
InChI Key: QNLZFVHPBRIIKI-OWOJBTEDSA-N
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Description

(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E is a heterocyclic compound featuring an oxazole ring fused to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxazolecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and dehydration to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, reduced forms of the compound, and functionalized propenoic acid derivatives.

Scientific Research Applications

(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The propenoic acid moiety may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid: Similar structure but with a sulfur atom in the ring.

    (2E)-3-(1,3-oxadiazol-4-yl)prop-2-enoic acid: Contains an additional nitrogen atom in the ring.

    (2E)-3-(1,3-imidazol-4-yl)prop-2-enoic acid: Features a nitrogen atom in place of the oxygen atom in the ring.

Uniqueness

(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel molecules with specific biological activities and chemical reactivity.

Properties

IUPAC Name

(E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLZFVHPBRIIKI-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CO1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28418-38-4
Record name (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid
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